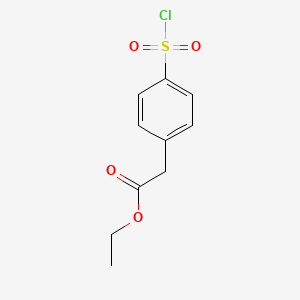
(4-氯磺酰基苯基)乙酸乙酯
描述
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester, commonly known as CSPAEE, is an organic compound with a wide range of applications in the field of chemistry and biochemistry. CSPAEE is a versatile reagent used in the synthesis of various organic compounds and has been used for the synthesis of a variety of drugs and pharmaceuticals. CSPAEE is also used as a catalyst in the synthesis of a variety of organic compounds, including amines, peptides, and polymers. CSPAEE has also been used in the synthesis of a variety of biocatalysts, such as enzymes and other proteins.
科学研究应用
有机合成中的水解转化
- 水解转化:该化合物已被用于某些苯氧基(或硫烷基)乙酸的水解转化中,以产生 N-芳基磺酰基-2-芳基(杂芳基)氨基乙酸。这在复杂有机分子的合成中具有重要意义 (Rudyakova 等人,2006).
酯和复杂有机化合物的合成
- 酯的合成:研究表明其在各种酯的合成中得到应用,突出了其在生产具有潜在工业应用的化合物中的作用 (Albaugh-Robertson & Katzenellenbogen, 1982).
- 有机多磺酰氯:它还被用于合成功能性芳香族多磺酰氯,这是树枝状和其他复杂有机分子创建中的关键构建模块 (Percec 等人,2001).
晶体学和材料科学
- 晶体结构分析:研究还扩展到晶体学,其中其衍生物的分子和晶体结构已得到分析,有助于了解固体形式中的分子相互作用 (Ranganatha 等人,2012).
生物化学和药理学
- 生物活性:在生物化学中,该化合物的衍生物已被合成,其生物活性在各种生物测定中得到测试,在植物生物学和药理学中显示出重要性 (片山,2000).
化学反应中的动力学和机理
- 动力学研究:它在理解某些化学反应(如酯化和氨解)的动力学中的作用一直是研究的主题,提供了对反应机理和速率的见解 (Arcelli & Concilio, 1996).
属性
IUPAC Name |
ethyl 2-(4-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDJYQHMMORTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)
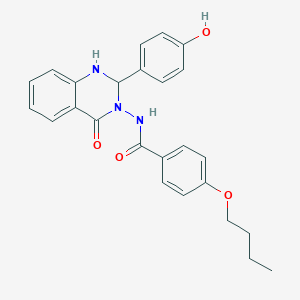

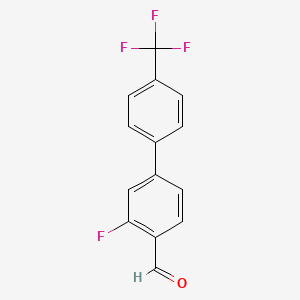

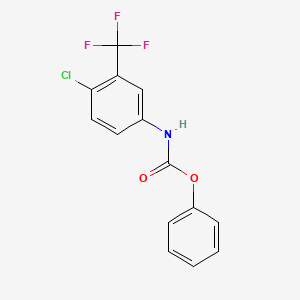
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)


![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)
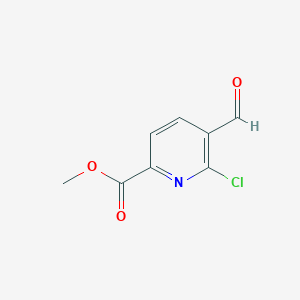
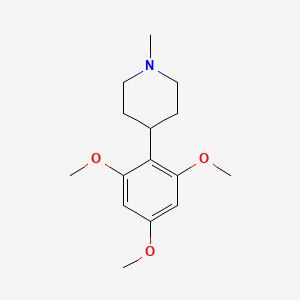
![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)
